molecular formula C11H13NO5 B2639571 {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 914630-51-6

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2639571
CAS No.: 914630-51-6
M. Wt: 239.227
InChI Key: DKLPJUYTTLBWHH-UHFFFAOYSA-N
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Description

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to an amino-oxoethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 3-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-9-4-2-3-8(5-9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPJUYTTLBWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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